
(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidines are often used as building blocks in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar piperidine derivatives have been synthesized through various methods. For example, N-Boc piperazine derivatives have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another method involves the dehydration of isonipecotamide by heating in trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The shape of the molecule and its intermolecular interactions can significantly influence its properties and biological activity.Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can be involved in Mannich-type reactions, which are useful for constructing polyfunctional piperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, ethyl 4-oxo-1-piperidinecarboxylate has a density of 1.06 g/mL at 25°C and a boiling point of 85-90°C .Scientific Research Applications
Anticancer Applications
Cinnamic acid derivatives, which include compounds like (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, have been extensively studied for their anticancer potentials. Research highlights the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. These compounds have been noted for their rich medicinal tradition and antitumor efficacy, making them a significant focus in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Chemical Synthesis and Properties
Studies have also explored the chemical properties and synthesis techniques of compounds related to this compound. For instance, the methoxycarbonylation of alkynes catalysed by palladium complexes has been investigated, leading to the formation of compounds like methyl cinnamate. This research provides insights into the chemical reactions and processes involved in the synthesis of such compounds (Núñez Magro et al., 2010).
Antimicrobial Activity
Another area of research involves the discovery of antimycobacterial compounds, where derivatives of piperidine have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This showcases the potential of these compounds in the treatment of bacterial infections and diseases (Kumar et al., 2008).
Neuropharmacology
The neuropharmacologic properties of arylcycloalkylamines, a class to which this compound is related, have been a subject of research. These studies primarily focus on the central nervous system effects of such compounds (Chen, 1969).
Medicinal Chemistry
In the field of medicinal chemistry, the synthesis and evaluation of compounds related to this compound for their potential medicinal applications, such as analgesic and anticonvulsant activities, have been explored. These studies provide a deeper understanding of the medicinal properties of these compounds (Van Daele et al., 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(12-11-18-7-3-1-4-8-18)23-17-19-13-15-24(16-14-19)22(26)27-20-9-5-2-6-10-20/h1-12,19H,13-17H2,(H,23,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSUWWBIQNBWRR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)
![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)
![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)
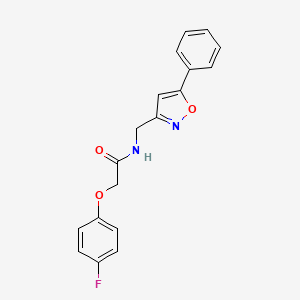
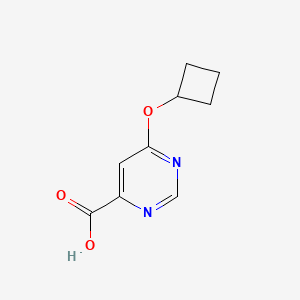
![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

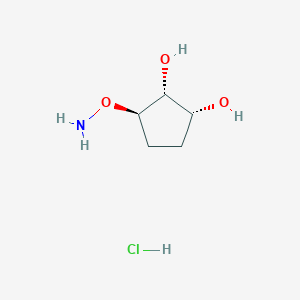
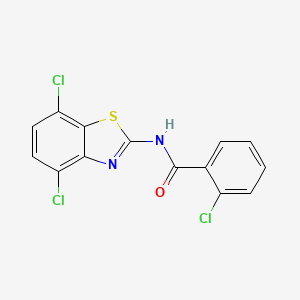
![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)
![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)
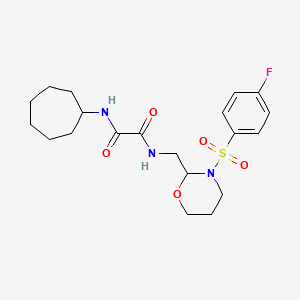
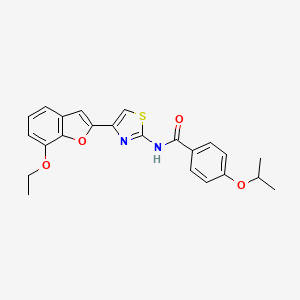
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)